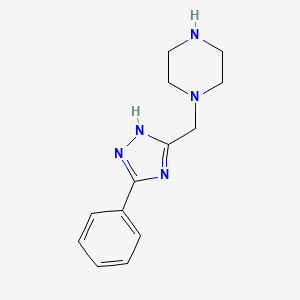
5-Phenyl-1-(phenylsulfonyl)pyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fenil-1-(fenilsulfonil)pirrolidin-3-ona es un compuesto heterocíclico con la fórmula molecular C16H15NO3S y un peso molecular de 301,36 g/mol . Este compuesto pertenece a la clase de las pirrolidinonas, que son conocidas por sus diversas actividades biológicas y aplicaciones en química medicinal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Fenil-1-(fenilsulfonil)pirrolidin-3-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de un cloruro de fenilsulfonilo con un derivado de pirrolidinona en condiciones básicas . La reacción normalmente requiere una base como la trietilamina y se lleva a cabo en un solvente orgánico como el diclorometano. La mezcla de reacción se agita a temperatura ambiente durante varias horas, seguida de una purificación mediante cromatografía en columna para obtener el producto deseado.
Métodos de producción industrial
el enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y emplear reactores de flujo continuo para mejorar el rendimiento y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
5-Fenil-1-(fenilsulfonil)pirrolidin-3-ona experimenta diversas reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno
Reducción: Hidruro de litio y aluminio
Sustitución: Nucleófilos como aminas, tioles
Principales productos formados
Oxidación: Derivados de sulfona
Reducción: Derivados de amina
Sustitución: Derivados de pirrolidinona sustituidos
Aplicaciones Científicas De Investigación
5-Fenil-1-(fenilsulfonil)pirrolidin-3-ona tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 5-Fenil-1-(fenilsulfonil)pirrolidin-3-ona no se comprende completamente. se cree que interactúa con dianas moleculares y vías específicas en los sistemas biológicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad e influyendo en los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
Pirrolidin-2-ona: Otro derivado de pirrolidinona con actividades biológicas similares.
Derivados de fenilsulfonilo: Compuestos con el grupo fenilsulfonilo que exhiben reactividad química comparable.
Unicidad
5-Fenil-1-(fenilsulfonil)pirrolidin-3-ona es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de un núcleo de pirrolidinona con un grupo fenilsulfonilo lo convierte en un andamio versátil para el desarrollo de nuevos compuestos bioactivos .
Propiedades
Fórmula molecular |
C16H15NO3S |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-phenylpyrrolidin-3-one |
InChI |
InChI=1S/C16H15NO3S/c18-14-11-16(13-7-3-1-4-8-13)17(12-14)21(19,20)15-9-5-2-6-10-15/h1-10,16H,11-12H2 |
Clave InChI |
JVGXKEIIAQILKM-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(CC1=O)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)

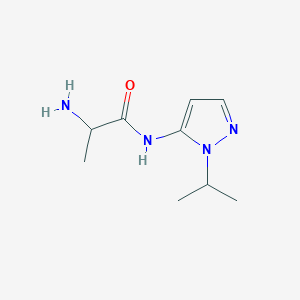
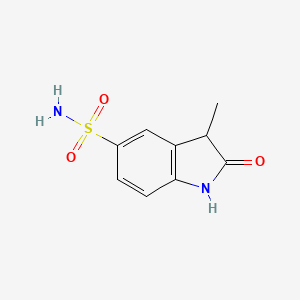
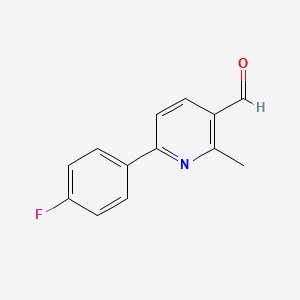
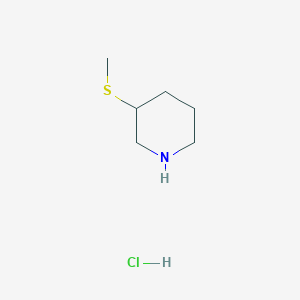
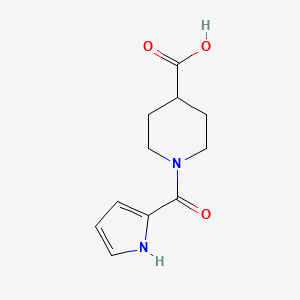
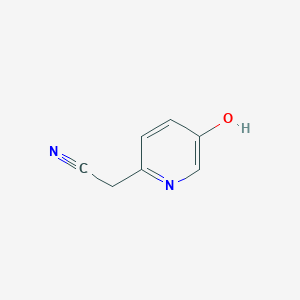

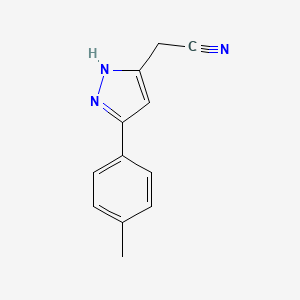


![5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)
